molecular formula C17H14O4 B14424223 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one CAS No. 82308-49-4

3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one

Cat. No.: B14424223
CAS No.: 82308-49-4
M. Wt: 282.29 g/mol
InChI Key: UPIYSPSTRRFSDD-UHFFFAOYSA-N
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Description

3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclopenta(a)phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopenta(a)phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong oxidizing agents and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxylation steps while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove hydroxyl groups or convert them into other functional groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,15-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one
  • 3’,4’,5-Trihydroxy-3,6,7-trimethoxyflavone

Uniqueness

3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is unique due to its specific arrangement of hydroxyl groups and the cyclopenta(a)phenanthrene core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

82308-49-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3,4,16-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H14O4/c18-14-6-5-9-8-1-4-12-13(7-15(19)17(12)21)10(8)2-3-11(9)16(14)20/h1-6,14-16,18-20H,7H2

InChI Key

UPIYSPSTRRFSDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C3=C(C=C2)C4=C(C=C3)C(C(C=C4)O)O)O

Origin of Product

United States

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